molecular formula C12H14O B13449020 1-(Tert-butoxy)-3-ethynylbenzene CAS No. 1211533-39-9

1-(Tert-butoxy)-3-ethynylbenzene

Cat. No.: B13449020
CAS No.: 1211533-39-9
M. Wt: 174.24 g/mol
InChI Key: IGQALCUAHMIXGF-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-ethynylbenzene is an organic compound characterized by the presence of a tert-butoxy group and an ethynyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Tert-butoxy)-3-ethynylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoanisole and tert-butyl alcohol.

    Lithiation and Substitution:

    Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction, where the lithiated intermediate reacts with an ethynylating agent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: The final step involves the removal of the trimethylsilyl protecting group to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Tert-butoxy)-3-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophiles like amines or thiols under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as the Heck or Suzuki coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, strong bases like n-butyllithium, and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-(Tert-butoxy)-3-ethynylbenzene finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-ethynylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(Tert-butoxy)-3-ethynylbenzene can be compared with other similar compounds, such as:

    1-(Tert-butoxy)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.

    1-(Tert-butoxy)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.

    1-(Tert-butoxy)-3-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

1211533-39-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethynyl-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H14O/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h1,6-9H,2-4H3

InChI Key

IGQALCUAHMIXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C#C

Origin of Product

United States

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